3-Fluoro-4-iodopicolinic acid
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Overview
Description
3-Fluoro-4-iodopicolinic acid: is an organic compound with the molecular formula C6H3FINO2 . It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 4 on the pyridine ring are replaced by fluorine and iodine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodopicolinic acid typically involves a multi-step process. One common method is the halogenation of picolinic acid derivatives. The process can be summarized as follows:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-iodopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Fluoro-4-iodopicolinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Chemical Biology: The compound is used in the design of fluorescent probes and other molecular tools for imaging and detection.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodopicolinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
3-Fluoropyridine: Similar to 3-Fluoro-4-iodopicolinic acid but lacks the iodine atom.
4-Iodopyridine: Similar but lacks the fluorine atom.
3,4-Difluoropyridine: Contains two fluorine atoms instead of one fluorine and one iodine atom.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H3FINO2 |
---|---|
Molecular Weight |
267.00 g/mol |
IUPAC Name |
3-fluoro-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
KWQMVSVNJUDNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)F)C(=O)O |
Origin of Product |
United States |
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